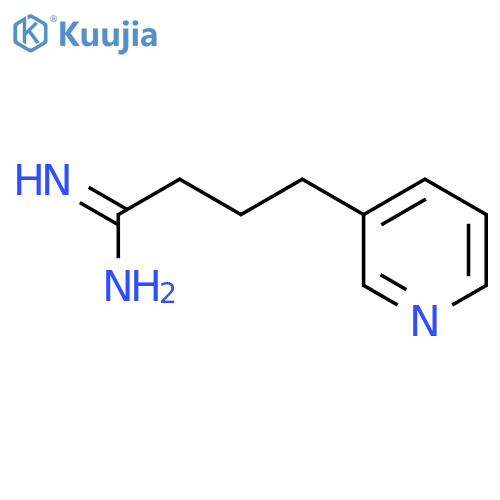Cas no 887578-93-0 (4-Pyridin-3-yl-butyramidine)

4-Pyridin-3-yl-butyramidine structure
商品名:4-Pyridin-3-yl-butyramidine
4-Pyridin-3-yl-butyramidine 化学的及び物理的性質
名前と識別子
-
- 3-Pyridinebutanimidamide
- 4-pyridin-3-ylbutanimidamide
- 4-pyridin-3-yl-butyramidine
- I02-2916
- AKOS006292862
- 887578-93-0
- 4-(PYRIDIN-3-YL)BUTANIMIDAMIDE
- CYSTAMINESULFATE
- DTXSID30693106
- FT-0758139
- AC-5299
- 4-Pyridin-3-yl-butyramidine
-
- MDL: MFCD06656689
- インチ: InChI=1S/C9H13N3/c10-9(11)5-1-3-8-4-2-6-12-7-8/h2,4,6-7H,1,3,5H2,(H3,10,11)
- InChIKey: UYRFJJJSEKLZRY-UHFFFAOYSA-N
- ほほえんだ: C(CC1=CN=CC=C1)CC(=N)N
計算された属性
- せいみつぶんしりょう: 163.11100
- どういたいしつりょう: 163.110947427g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 4
- 複雑さ: 145
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 何もない
- 互変異性体の数: 2
- ひょうめんでんか: 0
- トポロジー分子極性表面積: 62.8Ų
じっけんとくせい
- 密度みつど: 1.10
- PSA: 62.76000
- LogP: 2.14030
4-Pyridin-3-yl-butyramidine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | P225925-250mg |
4-Pyridin-3-yl-butyramidine |
887578-93-0 | 250mg |
$ 710.00 | 2022-06-03 | ||
| TRC | P225925-100mg |
4-Pyridin-3-yl-butyramidine |
887578-93-0 | 100mg |
$ 360.00 | 2022-06-03 | ||
| TRC | P225925-50mg |
4-Pyridin-3-yl-butyramidine |
887578-93-0 | 50mg |
$ 220.00 | 2022-06-03 |
4-Pyridin-3-yl-butyramidine 関連文献
-
Feng-Hua Chen,Li-Ming Zhang,Qing-Tao Chen,Yi Zhang,Zhi-Jun Zhang Chem. Commun., 2010,46, 8633-8635
-
Lucy Ping,Da Sol Chung,Jean Bouffard,Sang-gi Lee Chem. Soc. Rev., 2017,46, 4299-4328
-
Xiaoming Zhang,Shansheng Yu,Weitao Zheng,Ping Liu Phys. Chem. Chem. Phys., 2014,16, 16615-16622
-
4. Stapling of unprotected helical peptides via photo-induced intramolecular thiol–yne hydrothiolation†Yuan Tian,Jingxu Li,Hui Zhao,Xiangze Zeng,Dongyuan Wang,Qisong Liu,Xiaogang Niu,Xuhui Huang,Naihan Xu,Zigang Li Chem. Sci., 2016,7, 3325-3330
-
Dorsasadat Safanama,Neeraj Sharma,Rayavarapu Prasada Rao,Helen E. A. Brand,Stefan Adams J. Mater. Chem. A, 2016,4, 7718-7726
887578-93-0 (4-Pyridin-3-yl-butyramidine) 関連製品
- 887578-73-6(3-Pyridinepropanimidamide)
- 1325687-18-0(5-1-(2,6-difluorobenzoyl)azetidin-3-yl-3-(thiophen-2-yl)-1,2,4-oxadiazole)
- 1181614-99-2(1-[(Butan-2-yl)amino]-2-methylpropan-2-ol)
- 895781-15-4(3-fluoro-N-{2-2-(3-fluorophenyl)-1,3-thiazol-4-ylethyl}benzamide)
- 2138030-07-4(2-methoxy-N-[3-(2,2,2-trifluoroethylamino)cyclobutyl]acetamide)
- 1221726-03-9(Ethyl 6-(1,4-Diazepan-1-yl)pyridine-3-carboxylate Hydrochloride)
- 1805137-29-4(Ethyl 2-amino-3-(difluoromethyl)-6-hydroxypyridine-4-acetate)
- 2168225-98-5(3-1-(aminomethyl)cyclobutylbutane-1-sulfonyl fluoride)
- 2227651-43-4(rac-(1R,3R)-3-(3-fluoro-4-methylphenyl)-2,2-dimethylcyclopropylmethanamine)
- 2177060-85-2(2-(2-methoxyphenyl)-1-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]ethan-1-one)
推奨される供給者
Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
